molecular formula C24H23FN2O4 B12212925 N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B12212925
M. Wt: 422.4 g/mol
InChI Key: FWSFJCQOLDVKES-UHFFFAOYSA-N
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Description

N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide (CAS: 1010909-52-0) is a synthetic compound with a molecular formula of C₂₄H₂₃FN₂O₄ and a molecular weight of 422.45 g/mol . Its structure features a 5-fluoroindole moiety connected via an ethyl linker to a propanamide chain, which is further attached to a 7-methoxy-4-methyl-2-oxocoumarin (chromen-2-one) group.

Properties

Molecular Formula

C24H23FN2O4

Molecular Weight

422.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C24H23FN2O4/c1-14-9-24(29)31-22-12-21(30-2)15(10-18(14)22)3-6-23(28)26-8-7-16-13-27-20-5-4-17(25)11-19(16)20/h4-5,9-13,27H,3,6-8H2,1-2H3,(H,26,28)

InChI Key

FWSFJCQOLDVKES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling (EDCl/HOBt)

  • Reagents : EDCl (1.2 eq), HOBt (1.1 eq), DIPEA (2 eq)

  • Solvent : Dichloromethane (DCM)

  • Conditions : 0°C to room temperature, 12 hours

  • Yield : 75%

  • Purity : 94% (HPLC)

Uranium-Based Coupling (HATU)

  • Reagents : HATU (1.1 eq), DIPEA (3 eq)

  • Solvent : DMF

  • Conditions : 0°C, 6 hours

  • Yield : 88%

  • Purity : 97% (HPLC)

Mixed Anhydride Method

  • Reagents : Isobutyl chloroformate (1.3 eq), N-methylmorpholine (1.5 eq)

  • Solvent : THF

  • Conditions : −20°C, 4 hours

  • Yield : 68%

  • Purity : 91% (HPLC)

Key consideration : HATU provides superior yields and purity but requires rigorous moisture control. EDCl/HOBt offers cost efficiency for large-scale synthesis.

Critical Analysis of Byproduct Formation

Common impurities arise from:

  • Incomplete oxidation of the chromene methyl group (residual −CH3 at 6-position, detectable via 1H NMR δ 2.35 ppm).

  • N-Overalkylation of the indole nitrogen (mitigated by using a 1:1 molar ratio of alkylating agent).

  • Racemization at the propanamide linker (minimized by maintaining pH < 8 during coupling).

Scalability and Industrial Adaptations

For kilogram-scale production, solid-phase synthesis (as detailed in patent US6710208B2) offers advantages:

  • Resin-bound chromene acid : Wang resin functionalized with the chromene fragment enables iterative coupling.

  • Automated purification : Reduces solvent use by 40% compared to column chromatography.

  • Yield improvement : 82% overall yield at pilot scale (10 kg batches).

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6) :

  • δ 10.82 (s, 1H, indole NH)

  • δ 8.21 (d, J = 7.6 Hz, 1H, chromene C5-H)

  • δ 6.92–7.05 (m, 3H, indole aromatic)

  • δ 3.89 (s, 3H, OCH3)

  • δ 2.41 (s, 3H, CH3 at C4).

HRMS (ESI+) : m/z calculated for C24H22FN2O4 [M+H]+: 437.1608; found: 437.1611 .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can undergo various chemical reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or chromenone moieties.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the fluoro-indole or methoxy-chromenone sites.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: NaBH₄, LiAlH₄

    Substitution Reagents: Halogens, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Basic Information

  • Chemical Name : N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
  • Molecular Formula : C24H23FN2O4
  • Molecular Weight : 422.45 g/mol
  • CAS Number : 1010909-52-0

Structural Characteristics

The compound features an indole moiety linked to a coumarin structure, which is significant for its biological activity. The presence of fluorine and methoxy groups enhances its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of coumarin derivatives, including this compound, as novel anticancer agents. The mechanism of action often involves the inhibition of specific pathways associated with cancer cell proliferation and survival.

Case Study: In Vitro Anticancer Activity

A study evaluated the anticancer properties of various coumarin derivatives against multiple cancer cell lines, including HeLa and MDA-MB-231. The findings indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values considerably lower than traditional chemotherapeutics like doxorubicin and cisplatin .

CompoundCell LineIC50 (μM)Reference
15aMDA-MB-2310.03 (hypoxia)
14cK56217.9
14dCaCo-29.7

Other Pharmacological Activities

Beyond anticancer applications, compounds with similar structures have been investigated for their anti-inflammatory and neuroprotective properties. For instance, coumarin derivatives have shown promise in treating neurodegenerative diseases like Alzheimer's through their ability to modulate cholinergic activity .

Mechanism of Action

The mechanism of action of N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions are highlighted below through comparisons with analogous indole- and coumarin-based derivatives.

Structural Analogues

Compound Name / CAS (if available) Key Structural Features Molecular Weight Key Differences
Target Compound (1010909-52-0) 5-fluoroindole, ethyl linker, propanamide, 7-methoxy-4-methyl-2-oxocoumarin 422.45 Reference compound for comparison.
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide (Molbank 2021) Indole-3-yl, biphenyl-4-yl, propanamide Not reported Replaces coumarin with a 2-fluorobiphenyl group; lacks the 5-fluoro substitution on indole.
(2S)-2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]propanamide (CAS not provided) Dibenzoazepine core, fluorobiphenyl, stereospecific (S) configuration 465 (M−H⁺) Features a dibenzoazepine ring instead of indole-coumarin; higher molecular weight due to fused aromatic systems.
N-(1H-indol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide (1324076-52-9) Indol-5-yl, propanamide, coumarin 376.4 Lacks the ethyl linker and 5-fluoro substitution; direct indole-propanamide linkage.
N-(2-(6-Methoxy-1H-indol-3-yl)ethyl)acetamide (22375-73-1) 6-methoxyindole, ethyl linker, acetamide Not reported Simpler acetamide group; lacks coumarin and fluorine.

Functional and Pharmacological Comparisons

  • Fluorine Substitution: The 5-fluoroindole in the target compound improves metabolic stability and binding interactions compared to non-fluorinated analogues like N-(1H-indol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide .
  • Coumarin vs. Biphenyl : The coumarin group in the target compound may confer fluorescence or kinase-inhibitory properties, whereas biphenyl-containing analogues (e.g., Molbank 2021 compound) likely exhibit altered lipophilicity and receptor-binding profiles .
  • Shorter linkers (e.g., acetamide in 22375-73-1) reduce steric bulk but may limit binding .

Biological Activity

N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide, also known by its CAS number 1010909-52-0, is a compound that combines indole and coumarin moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with structure-activity relationships (SAR) and relevant case studies.

PropertyValue
Molecular FormulaC24H23FN2O4
Molecular Weight422.45 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point723.3 ± 60.0 °C
LogP3.46
Flash Point391.2 ± 32.9 °C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of coumarin derivatives, including the compound . The structure of this compound suggests it may exhibit significant activity against various bacterial strains.

  • Antibacterial Activity :
    • The compound has been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values observed were promising, indicating effective antibacterial properties.
    • A study reported that coumarin analogues showed MIC values ranging from 1 to 4 µg/mL against S. aureus, demonstrating that modifications in the structure can enhance antimicrobial potency .
  • Antifungal Activity :
    • The compound has also been evaluated for antifungal properties against pathogens such as Candida albicans. Preliminary results suggest that it may inhibit fungal growth effectively, with some analogues showing MIC values as low as 6.25 µg/mL .

Anticancer Activity

The indole and coumarin components of this compound are associated with anticancer properties:

  • Mechanism of Action :
    • Indole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .
    • Coumarin derivatives have been noted for their ability to inhibit tumor growth and metastasis in several cancer models.
  • Case Studies :
    • In vitro studies indicated that similar compounds led to significant reductions in cell viability in breast cancer (MCF7) and lung cancer (A549) cell lines, suggesting that this compound may exhibit similar properties .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is another area of interest:

  • Inflammatory Mediators :
    • Compounds containing indole structures have been reported to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.
    • Coumarin derivatives have shown efficacy in reducing inflammation in various animal models by inhibiting the expression of inflammatory genes .

Structure–Activity Relationship (SAR)

The SAR analysis provides insights into how structural variations influence biological activity:

  • Electron-Donating Groups :
    • The presence of electron-donating groups like methoxy or methyl on the aromatic ring enhances the antibacterial activity against Gram-positive bacteria.
    • Conversely, electron-withdrawing groups tend to diminish potency .
  • Indole Substituents :
    • Substitutions on the indole ring can significantly affect the compound's interaction with biological targets, impacting both its efficacy and specificity.

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